N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a furan-2-carboxamide moiety. For instance, N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) exhibits potent anti-mycobacterial activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 9.87 μM) . This highlights the importance of substituent effects on the thiadiazole ring for biological activity.
Properties
Molecular Formula |
C13H8ClN3O2S |
|---|---|
Molecular Weight |
305.74 g/mol |
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-5-2-1-4-8(9)12-16-17-13(20-12)15-11(18)10-6-3-7-19-10/h1-7H,(H,15,17,18) |
InChI Key |
MODZLDBLIJAVOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential applications in therapeutics.
Overview of the Compound
This compound features a thiadiazole ring, which is known for its pharmacological properties, and a furan moiety that enhances its chemical reactivity. The combination of these two structural components contributes to its potential as a bioactive agent.
The biological activity of this compound has been primarily studied in the context of its antimicrobial and anticancer properties:
- Antimicrobial Activity :
-
Anticancer Activity :
- A series of derivatives of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide were evaluated for antiproliferative activity against human cancer cell lines (MCF-7, HCT-116, and PC-3). Compounds demonstrated significant inhibition of cell proliferation with IC50 values ranging from 1 to 7 μM . The vascular endothelial growth factor receptor-2 (VEGFR-2) was identified as a potential target for these compounds, suggesting that they may act as selective VEGFR-2 inhibitors .
Table 1: Biological Activity Summary
Case Studies
Several studies have highlighted the efficacy of this compound derivatives:
- Study on Anticancer Properties :
- Fungicidal Activity :
Structure–Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the thiadiazole and furan rings:
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. Studies suggest that the compound interferes with essential biochemical pathways in these pathogens, potentially disrupting their growth and survival mechanisms.
Anticancer Activity
The compound has been investigated for its anticancer properties. Experimental studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as SNB-19 and OVCAR-8. For instance, one study reported percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively, indicating strong anticancer potential . The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may reduce inflammation markers in vitro, which could be beneficial for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal highlighted the compound's effectiveness against Mycobacterium tuberculosis cell lines. The results indicated a dose-dependent inhibition of bacterial growth.
- Anticancer Research : Another study focused on the compound's effects on various cancer cell lines. It reported significant growth inhibition rates and suggested further exploration into its mechanism of action .
- Inflammation Model : In vitro experiments demonstrated that the compound could modulate inflammatory responses in human cell lines, indicating its potential utility in treating inflammatory conditions.
Comparison with Similar Compounds
Structural Analogues with Varying Thiadiazole Substituents
Substituent Position and Electronic Effects
- N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) : The para-nitro group enhances electron-withdrawing properties, correlating with superior anti-mycobacterial activity (MIC = 9.87 μM vs. MDR-TB) compared to ortho-substituted derivatives .
- 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) : Replacing the furan-carboxamide with a mercapto group and acetamide chain reduces hydrophobicity (melting point: 212–216°C) .
Alkyl/Arylthio Substituents
Compounds with sulfur-containing substituents (e.g., benzylthio, methylthio) on the thiadiazole ring exhibit distinct physicochemical properties:
| Compound ID | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5h | Benzylthio | 133–135 | 88 |
| 5j | 4-Chlorobenzylthio | 138–140 | 82 |
| 5k | Methylthio | 135–136 | 72 |
The higher yield of 5h (88%) compared to 5k (72%) suggests that bulkier substituents (e.g., benzylthio) may stabilize intermediates during synthesis .
Analogues with Alternate Heterocyclic Cores
Oxadiazole vs. Thiadiazole Derivatives
- However, synthetic yields for such derivatives (70–89%) are comparable to thiadiazoles .
- 3-(2-Chlorophenyl)-5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide : Incorporation of an oxazole ring adjacent to the thiadiazole increases molecular complexity (MW = 376.86 g/mol) and may influence bioavailability .
Preparation Methods
Cyclization via FeCl₃ Oxidation
A common method involves the oxidative cyclization of aromatic thiosemicarbazones using FeCl₃ in acidic or neutral conditions. For example:
-
Thiosemicarbazone Preparation : Reaction of aromatic aldehydes (e.g., 2-chlorobenzaldehyde) with thiosemicarbazide in ethanol/water yields the thiosemicarbazone intermediate.
-
Cyclization : Treatment with FeCl₃ (0.15 M) in water at 80–90°C promotes cyclization to form 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine. Citric acid and sodium citrate are added to neutralize byproducts.
Key Data :
| Reagent | Conditions | Yield | Purity |
|---|---|---|---|
| FeCl₃, H₂O | 80–90°C, 45 min | 50–70% | >95% |
| Thiosemicarbazide | Ethanol/water | N/A | N/A |
Alternative Cyclization Agents
Other methods employ POCl₃ or sulfuric acid for thiadiazole formation:
-
POCl₃ : Reacts with thiosemicarbazides in refluxing acetic acid to form the thiadiazole ring.
-
H₂SO₄ : Treatment of N-(2-carbamothioylhydrazine-1-carbonothioyl)benzamide with concentrated sulfuric acid yields the thiadiazole core.
Comparative Yields :
| Method | Reagent | Yield |
|---|---|---|
| FeCl₃ | FeCl₃, H₂O | 50–70% |
| POCl₃ | POCl₃, acetic acid | 75–85% |
| H₂SO₄ | H₂SO₄, RT | 50% |
Coupling with Furan-2-Carboxamide
The thiadiazole intermediate is coupled with furan-2-carboxamide via amide bond formation, typically using carbodiimide-based reagents.
Conventional Coupling
-
Activation : Furan-2-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide Formation : The activated acid reacts with 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine in anhydrous solvents (e.g., dichloromethane or DMF) in the presence of a base (e.g., triethylamine).
Reaction Conditions :
| Step | Reagents/Conditions | Time | Temperature |
|---|---|---|---|
| Acyl Chloride Prep | SOCl₂, reflux | 2–3 hr | 60–70°C |
| Coupling | DCM, TEA, RT | 6–8 hr | 25°C |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
-
Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents.
-
Conditions : Ethanol/water mixtures, 100–150°C, 30–60 minutes.
Yield Improvement :
| Method | Yield | Time |
|---|---|---|
| Conventional | 60–70% | 8–12 hr |
| Microwave | 75–85% | 30–60 min |
Purification and Characterization
Post-synthesis purification is critical to isolate the target compound.
Chromatography
Column chromatography (silica gel, ethyl acetate/hexane) is used for high-purity isolation.
Spectroscopic Validation
Key spectral data:
| Technique | Observed Peaks | Source |
|---|---|---|
| IR (cm⁻¹) | 1650 (C=O), 1615 (C=N) | |
| ¹H NMR (δ ppm) | 8.46 (s, N=CH), 7.21–7.96 (aryl) | |
| Mass Spectrometry | m/z 341.82 [M+H]⁺ |
Alternative Synthetic Routes
One-Pot Synthesis
Direct coupling of furan-2-carbonyl chloride with the thiadiazole amine in DMF under acidic catalysis (H₂SO₄) reduces steps.
Sulfonamide Derivatives
Some protocols introduce sulfonamide groups to enhance solubility or bioactivity.
Optimization Challenges and Solutions
| Challenge | Solution | Impact |
|---|---|---|
| Low solubility | Use DMSO or DMF as reaction media | ↑ Yield |
| Byproduct formation | Strict anhydrous conditions | ↓ Purity |
| Scalability | Continuous flow synthesis | ↑ Efficiency |
Research Findings and Trends
-
Biological Activity : Derivatives show anticancer (IC₅₀: 12–45 µM against MCF-7, HCT-116) and antimicrobial properties.
-
Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl) on the phenyl ring improve potency.
Data Tables
Table 1: Comparative Synthesis Methods
Q & A
Q. Basic Research Focus
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area). Retention time ~8–10 minutes .
- LC-MS/MS : Identify byproducts (e.g., unreacted thiosemicarbazide or hydrolyzed amide) via fragmentation patterns .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
How does the chloro-phenyl substituent influence the compound’s electronic properties and reactivity?
Q. Advanced Research Focus
- DFT calculations (Gaussian 09): The electron-withdrawing Cl group reduces electron density on the thiadiazole ring, enhancing electrophilic substitution resistance.
- Hammett constants : σₚ = +0.23 for meta-Cl increases acidity of adjacent protons, affecting hydrogen-bonding capacity .
- X-ray crystallography : Reveals dihedral angles between thiadiazole and phenyl rings (~15–25°), impacting π-π stacking in crystal packing .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Catalytic optimization : Replace traditional coupling agents (EDCI) with immobilized catalysts (e.g., polymer-supported HOBt) to reduce waste .
- Crystallization control : Use chiral resolving agents (e.g., L-tartaric acid) in ethanol/water mixtures to isolate enantiomers .
- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progress in real time .
How to correlate in vitro potency (e.g., IC₅₀) with cellular uptake in target tissues?
Q. Advanced Research Focus
- Caco-2 assays : Measure permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
- Intracellular quantification : Lyse treated cells (e.g., HepG2), extract compound via SPE, and quantify using UPLC-MS .
- Confocal microscopy : Tag the compound with a fluorescent probe (e.g., FITC) to visualize subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
